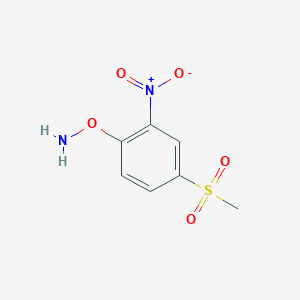
O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine is a compound that belongs to the class of hydroxylamine derivatives. These compounds are known for their reactivity and versatility in organic synthesis. The presence of both nitro and methylsulfonyl groups in the molecule makes it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine typically involves the reaction of 4-(Methylsulfonyl)-2-nitrophenol with hydroxylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxylamine derivative. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of hydroxylamine derivatives, including this compound, often involves more efficient and scalable methods. One such method is the electrodialysis coupled with oxime hydrolysis, which provides a continuous and green approach to produce hydroxylamine derivatives . This method integrates multiple steps, including oxime hydrolysis, hydroxylamine protonation, and separation, into a single process.
Analyse Chemischer Reaktionen
Types of Reactions
O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound under specific conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the nucleophile used, such as alkylated or acylated derivatives.
Oxidation: The products include nitroso or nitro compounds.
Wissenschaftliche Forschungsanwendungen
O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various nitrogen-containing compounds, such as amines, amides, and N-heterocycles.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmacologically active molecules.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its reactive functional groups.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine involves its reactivity as an electrophilic aminating agent. The compound can transfer its hydroxylamine group to various substrates, facilitating the formation of new C-N, N-N, O-N, and S-N bonds. This reactivity is often exploited in the late-stage functionalization of natural products and drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-(Mesitylsulfonyl)hydroxylamine: Known for its use in aziridination reactions.
O-(Tosyl)hydroxylamine: Commonly used in the synthesis of unprotected aziridines.
2,4-Dinitrophenylhydroxylamine: Used as an electrophilic aminating agent in various organic transformations.
Uniqueness
O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine is unique due to the presence of both nitro and methylsulfonyl groups, which enhance its reactivity and versatility in organic synthesis. The combination of these functional groups allows for selective transformations and the formation of complex molecules with high regio- and chemoselectivity .
Eigenschaften
CAS-Nummer |
94832-08-3 |
|---|---|
Molekularformel |
C7H8N2O5S |
Molekulargewicht |
232.22 g/mol |
IUPAC-Name |
O-(4-methylsulfonyl-2-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C7H8N2O5S/c1-15(12,13)5-2-3-7(14-8)6(4-5)9(10)11/h2-4H,8H2,1H3 |
InChI-Schlüssel |
FBERZIKHHCXJEY-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)ON)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



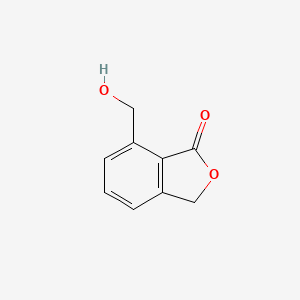
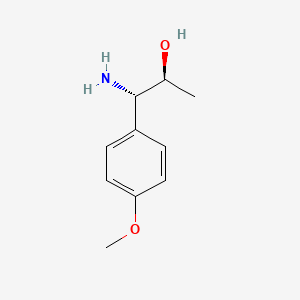
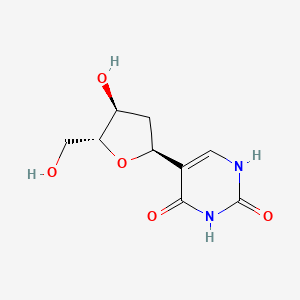
![tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate](/img/structure/B13027688.png)
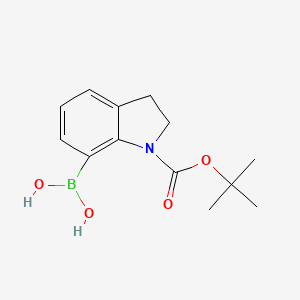
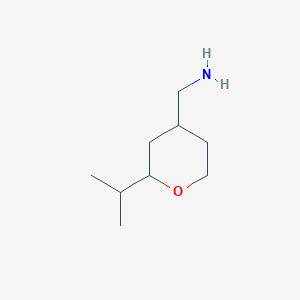
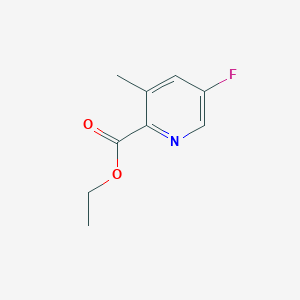
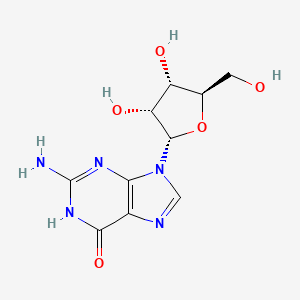
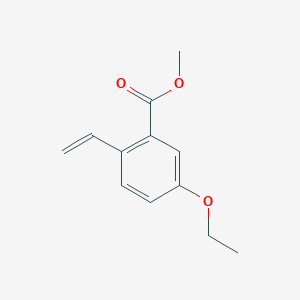
![Methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate](/img/structure/B13027712.png)
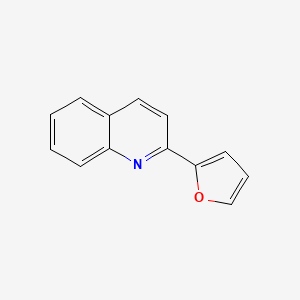
![Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B13027742.png)

